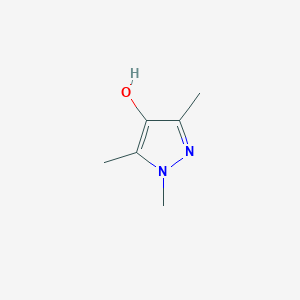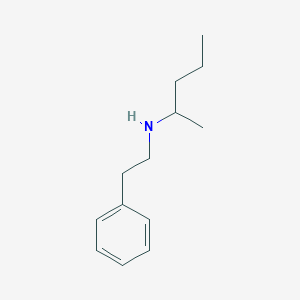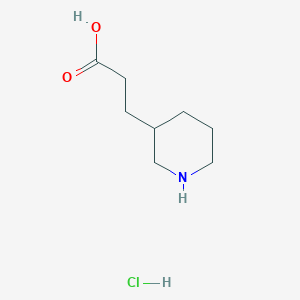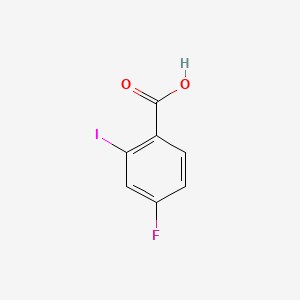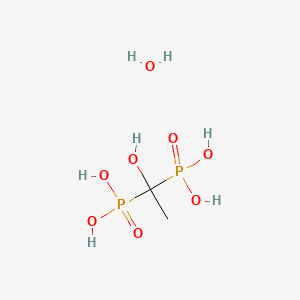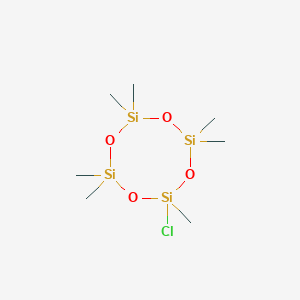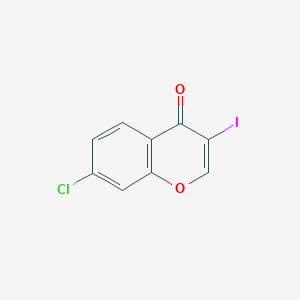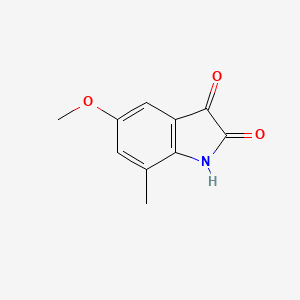
5-Methoxy-7-methyl-1H-indole-2,3-dione
Vue d'ensemble
Description
“5-Methoxy-7-methyl-1H-indole-2,3-dione” is a chemical compound with the linear formula C9H7NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their diverse pharmacological activities . Various classical and advanced synthesis methods for indoles have been reported .
Molecular Structure Analysis
The molecular structure of “5-Methoxy-7-methyl-1H-indole-2,3-dione” is represented by the linear formula C9H7NO3 . The molecular weight of this compound is 177.161 .
Chemical Reactions Analysis
Indole derivatives have been extensively explored for their potential in various biological applications . For instance, the compound “2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene] acetohydrazide” has been studied for its chemoprotective properties against cisplatin-induced organ damage .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methoxy-7-methyl-1H-indole-2,3-dione” include a molecular weight of 177.161 and a linear formula of C9H7NO3 .
Applications De Recherche Scientifique
Molecular and Crystal Structure Studies
- Molecular Structure Analysis : The molecular structure of similar indole derivatives, like 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione, has been extensively studied, revealing insights into their molecular interactions and isomer formations. These studies are crucial for understanding the chemical and physical properties of these compounds (Karalı, 2021).
Synthesis and Chemical Properties
- Novel Synthetic Methods : Research has focused on developing new methods to synthesize various indole derivatives. These methods have applications in creating compounds with potential medicinal properties (Makki, Abdel-Rahman, & El-Shahawi, 2014).
- Photochromic Properties : Studies on derivatives of 5-Methoxy-1H-indole-2,3-dione have shown interesting photochromic properties, which could have applications in material sciences and photonics (Makarova et al., 2011).
Biological and Medicinal Research
- Antituberculosis Activity : Some derivatives of 5-Methoxy-1H-indole-2,3-dione have shown promising results in the inhibition of Mycobacterium tuberculosis growth, suggesting potential applications in tuberculosis treatment (Güzel, Karalı, & Salman, 2008).
- Antineoplastic Evaluation : Certain derivatives of 5-Methoxy-1H-indole-2,3-dione have been evaluated for anti-neoplastic properties, indicating their potential use in cancer research and treatment (Helissey, Parrot-Lopez, Renault, Cros, & Paoletti, 1987).
Orientations Futures
Indole derivatives have been extensively explored for their potential as anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests a promising future direction for the study and application of indole derivatives, including “5-Methoxy-7-methyl-1H-indole-2,3-dione”.
Propriétés
IUPAC Name |
5-methoxy-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROWQPRZTYDRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505153 | |
| Record name | 5-Methoxy-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-7-methyl-1H-indole-2,3-dione | |
CAS RN |
343774-48-1 | |
| Record name | 5-Methoxy-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



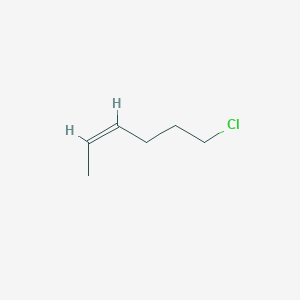
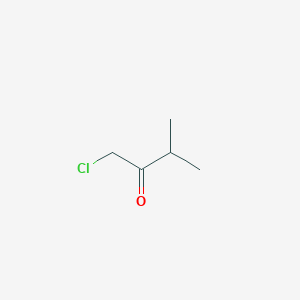


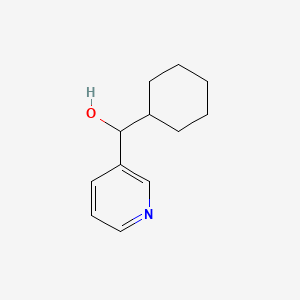
![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)
